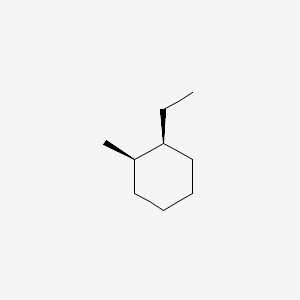

cis-1-ETHYL-2-METHYLCYCLOHEXANE

Description

Overview of Cycloalkane Stereochemistry in Foundational Organic Chemistry

Cycloalkanes are hydrocarbons containing a ring of carbon atoms. numberanalytics.com Their structure introduces ring strain, which is a combination of angle strain, torsional strain, and steric strain. libretexts.org To alleviate this strain, larger cycloalkanes like cyclohexane (B81311) adopt non-planar conformations. libretexts.org The most stable conformation for cyclohexane is the chair conformation, which eliminates almost all angle and torsional strain. u-szeged.hu

In the chair conformation, the hydrogen atoms (or other substituents) can occupy two distinct types of positions: axial and equatorial. libretexts.org Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point outwards from the "equator" of the ring. libretexts.org These two positions are not equivalent, and the interplay between them is a central theme in cycloalkane stereochemistry.

The Central Importance of Disubstituted Cyclohexanes in Conformational Studies and Mechanistic Elucidation

The study of disubstituted cyclohexanes is particularly important for understanding conformational analysis. fiveable.me When two substituents are present on a cyclohexane ring, their relative positions can lead to different stereoisomers, namely cis and trans isomers. libretexts.org In cis isomers, the substituents are on the same side of the ring, while in trans isomers, they are on opposite sides. fiveable.me

The stability of these isomers is determined by the steric interactions of the substituents in the chair conformations. openstax.org A crucial concept is the 1,3-diaxial interaction, which is the steric strain between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org Larger substituents in the axial position lead to greater steric strain, making the conformation less stable. libretexts.org Consequently, the chair conformation with the larger substituent in the equatorial position is generally more stable. libretexts.orgbrainly.com

Research Context and Significance of cis-1-ETHYL-2-METHYLCYCLOHEXANE as a Model System for Advanced Studies

This compound serves as an excellent model system for investigating the subtleties of conformational preferences in disubstituted cyclohexanes. brainly.com In this molecule, both the ethyl and methyl groups are on the same side of the ring. youtube.com This arrangement forces one substituent to be in an axial position and the other in an equatorial position in any given chair conformation. youtube.com

The key question for this compound is which of the two possible chair conformations is more stable. One conformer will have the ethyl group axial and the methyl group equatorial, while the other, after a ring flip, will have the methyl group axial and the ethyl group equatorial. youtube.com Since the ethyl group is larger than the methyl group, the conformation where the ethyl group is in the more spacious equatorial position is predicted to be the more stable one to minimize steric strain. brainly.comyoutube.com This makes the compound a valuable tool for quantifying the energetic differences between having different alkyl groups in axial versus equatorial positions and for refining our understanding of steric effects in cyclic systems.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H18 | guidechem.comnist.gov |

| Molecular Weight | 126.24 g/mol | nist.govchemeo.com |

| CAS Number | 4923-77-7 | nist.govchemeo.com |

| Boiling Point | 155.15 °C (at 760 mmHg) | |

| Density | 0.803 g/cm³ (at 20 °C) | |

| Refractive Index | 1.442 (at 20 °C) |

Conformational Analysis Data for 1,2-Disubstituted Cyclohexanes

| Interaction | Energy Cost (kJ/mol) | Source |

|---|---|---|

| CH3 - H (1,3-diaxial) | 3.8 | openstax.orgunizin.org |

| C2H5 - H (1,3-diaxial) | 4.2 | |

| CH3 - CH3 (gauche butane) | 3.8 | unizin.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4923-77-7 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(1S,2R)-1-ethyl-2-methylcyclohexane |

InChI |

InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 |

InChI Key |

XARGIVYWQPXRTC-BDAKNGLRSA-N |

Isomeric SMILES |

CC[C@H]1CCCC[C@H]1C |

Canonical SMILES |

CCC1CCCCC1C |

physical_description |

Liquid; [ChemSampCo MSDS] |

Origin of Product |

United States |

Stereoisomerism and Configurational Analysis of Cyclohexane Derivatives

Geometric Isomerism in Cyclohexanes: cis- and trans-Relationships

In substituted cyclohexanes, the spatial arrangement of substituents relative to the plane of the ring gives rise to geometric isomerism. This is categorized by the terms cis and trans. In a cis isomer, the two substituents are on the same side of the cyclohexane (B81311) ring, either both pointing up or both pointing down. Conversely, in a trans isomer, the substituents are on opposite sides of the ring, with one pointing up and the other down. researchgate.net

For 1-ethyl-2-methylcyclohexane (B1583165), the cis and trans isomers are distinct molecules with different physical and chemical properties. chegg.com The focus of this article, cis-1-ethyl-2-methylcyclohexane , has both the ethyl and methyl groups on the same face of the cyclohexane ring.

The cyclohexane ring itself is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain. scribd.com In this chair conformation, the substituent positions are further defined as either axial (parallel to the main axis of the ring) or equatorial (extending from the "equator" of the ring). In this compound, one substituent must occupy an axial position while the other is in an equatorial position in any given chair conformation. avogadro.cc This is a direct consequence of the 1,2-disubstituted cis relationship.

Absolute Configuration and Chiral Descriptors for Related Stereoisomers (e.g., (R)/(S) notation)

A closer examination of the structure of this compound reveals the presence of two chiral centers: carbon 1 (bonded to the ethyl group) and carbon 2 (bonded to the methyl group). The presence of these chiral centers means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images, known as enantiomers.

The absolute configuration of each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the (R) or (S) designation. For this compound, the two enantiomers are:

(1R,2S)-1-ethyl-2-methylcyclohexane chegg.comchemspider.com

(1S,2R)-1-ethyl-2-methylcyclohexane guidechem.com

These two molecules are enantiomers of each other, meaning they will rotate plane-polarized light in equal but opposite directions. It is important to note that due to the rapid interconversion of chair conformations (a process known as ring flipping), the axial or equatorial position of the substituents does not affect the (R) or (S) designation of the chiral centers. The trans isomer of 1-ethyl-2-methylcyclohexane also exists as a pair of enantiomers, which are diastereomers of the cis enantiomers.

Table 1: Stereoisomers of 1-Ethyl-2-methylcyclohexane

| Isomer | Stereochemical Relationship | Chiral Descriptors |

|---|---|---|

| This compound | Pair of Enantiomers | (1R,2S) and (1S,2R) |

| trans-1-Ethyl-2-methylcyclohexane (B13805455) | Pair of Enantiomers | (1R,2R) and (1S,2S) |

Configurational Stability and Interconversion Barriers between Stereoisomers

The stability of the different conformations of this compound is primarily dictated by steric strain. As mentioned, in a chair conformation of the cis isomer, one substituent is axial and the other is equatorial. Through a process called ring flipping, the cyclohexane ring can interconvert between two chair conformations. During this flip, an axial substituent becomes equatorial, and an equatorial substituent becomes axial. nih.gov

For this compound, the two possible chair conformations are in equilibrium:

Ethyl group axial and methyl group equatorial.

Ethyl group equatorial and methyl group axial.

The relative stability of these two conformers is determined by the steric bulk of the substituents. Generally, a substituent in the equatorial position experiences less steric hindrance than in the axial position. Axial substituents are subject to unfavorable 1,3-diaxial interactions, which are steric clashes with the other two axial hydrogens on the same side of the ring. quimicaorganica.org

The energetic cost of placing a substituent in an axial position is quantified by its "A-value." A larger A-value indicates a greater preference for the equatorial position. The A-value for a methyl group is approximately 1.7 kcal/mol, while for an ethyl group, it is slightly higher at about 1.75 kcal/mol. chemistrysteps.com

Given that the ethyl group is slightly bulkier than the methyl group, the conformer with the ethyl group in the equatorial position and the methyl group in the axial position is more stable. chemspider.com The energy difference between these two conformers is relatively small, approximately 0.05 kcal/mol (the difference between the A-values of the ethyl and methyl groups).

The energy barrier for the ring flip of cyclohexane itself is approximately 10-11 kcal/mol. nist.gov For substituted cyclohexanes, this barrier can be influenced by the nature and arrangement of the substituents. In the case of cis-1,2-disubstituted cyclohexanes, the bulky groups can increase the energy of the transition state for the ring flip, potentially raising the interconversion barrier. nih.gov

Table 2: Conformational Analysis of this compound

| Conformer | Axial Group | Equatorial Group | Relative Stability |

|---|---|---|---|

| 1 | Ethyl | Methyl | Less Stable |

| 2 | Methyl | Ethyl | More Stable |

Table 3: A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| Methyl (-CH3) | ~1.7 |

| Ethyl (-CH2CH3) | ~1.75 |

Conformational Analysis and Dynamics of Cis 1 Ethyl 2 Methylcyclohexane

Fundamental Chair Conformations of Substituted Cyclohexane (B81311) Rings

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. wikipedia.org To minimize angle strain and torsional strain, the ring puckers into several non-planar conformations. wikipedia.org The most stable of these is the chair conformation, which is adopted by the vast majority of cyclohexane molecules at room temperature. wikipedia.org In this conformation, the carbon-carbon bond angles are approximately 109.5°, close to the ideal tetrahedral angle, which minimizes angle strain. alevelchemistry.co.uk Additionally, all the hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. alevelchemistry.co.uk

In the chair conformation of cyclohexane, the twelve hydrogen atoms are not equivalent and can be divided into two distinct sets: axial and equatorial. libretexts.orglibretexts.org

Axial Positions: Six of the bonds to hydrogen atoms are oriented parallel to the principal axis of symmetry of the ring. libretexts.orglibretexts.org Three of these point "up" and the other three point "down," alternating on adjacent carbons. libretexts.org These are termed axial positions. libretexts.orglibretexts.org

Equatorial Positions: The other six hydrogen atoms are located around the periphery of the carbon ring, roughly in the "equator" of the molecule. libretexts.orglibretexts.org These are known as equatorial positions. libretexts.orglibretexts.org

Each carbon atom in the cyclohexane ring has one axial and one equatorial bond. libretexts.orglibretexts.org When a substituent replaces a hydrogen atom, it can occupy either an axial or an equatorial position. libretexts.org Generally, conformations with larger substituents in the equatorial position are more stable due to reduced steric hindrance. libretexts.orglumenlearning.com

| Position | Orientation | Relative Steric Hindrance |

|---|---|---|

| Axial | Parallel to the ring's symmetry axis, pointing up or down. libretexts.orglibretexts.org | Higher |

| Equatorial | Around the periphery of the ring, pointing away from the center. libretexts.orgfiveable.me | Lower |

The two chair conformations of a cyclohexane ring can interconvert through a process known as ring inversion or "chair flipping". wikipedia.orgfiveable.me This is a rapid process at room temperature, with an energy barrier of about 10 kcal/mol. masterorganicchemistry.com During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.orgmasterorganicchemistry.com It is important to note that substituents that are pointing "up" remain "up," and those pointing "down" remain "down". masterorganicchemistry.com

For an unsubstituted cyclohexane, the two chair conformers are identical in energy and are present in equal amounts at equilibrium. libretexts.org However, for a substituted cyclohexane, the two chair conformers are no longer energetically equivalent. libretexts.orglibretexts.org The equilibrium will favor the conformer that places the substituent group(s) in the more stable equatorial position(s). lumenlearning.com The ring inversion process passes through higher-energy intermediate conformations, such as the half-chair and the twist-boat. wikipedia.org

Conformational Preferences and Steric Strain in cis-1-ETHYL-2-METHYLCYCLOHEXANE

In disubstituted cyclohexanes, the relative stability of the chair conformers is determined by the steric interactions of both substituents. openstax.orglibretexts.org For this compound, the cis configuration means that both the ethyl and methyl groups are on the same side of the ring (both pointing "up" or both "down"). libretexts.org This geometric constraint dictates that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. libretexts.org

A significant source of steric strain in the chair conformation of substituted cyclohexanes arises from 1,3-diaxial interactions. lumenlearning.comlibretexts.org This refers to the steric repulsion between an axial substituent and the other two axial atoms (usually hydrogens) located on the same side of the ring, on carbons three positions away. lumenlearning.comquimicaorganica.org These interactions are essentially gauche butane (B89635) interactions. libretexts.orglibretexts.org

When a substituent is in an equatorial position, it points away from the rest of the ring, and such destabilizing interactions are avoided. lumenlearning.com The larger the axial substituent, the greater the steric strain from 1,3-diaxial interactions. libretexts.org The energetic cost of these interactions can be quantified and is a key factor in determining conformational preferences.

| Axial Substituent | 1,3-Diaxial Interaction Energy (kJ/mol) | Reference |

|---|---|---|

| -CH₃ (Methyl) | 7.6 (two interactions of 3.8 kJ/mol each) | openstax.orglibretexts.org |

| -CH₂CH₃ (Ethyl) | ~8.0 | |

| -Cl (Chlorine) | 2.0 (two interactions of 1.0 kJ/mol each) | libretexts.orgpressbooks.pub |

| -t-Butyl | 22.8 (two interactions of 11.4 kJ/mol each) | libretexts.orgpressbooks.pub |

Note: The energy values can vary slightly depending on the source.

In 1,2-disubstituted cyclohexanes, another type of steric strain to consider is the gauche butane interaction between the two substituents. openstax.orglibretexts.org This interaction occurs when the two substituents on adjacent carbons are in a gauche relationship, with a dihedral angle of approximately 60°. libretexts.org

In the context of this compound, where one group is axial and the other is equatorial, there is a gauche interaction between the ethyl and methyl groups. openstax.orglibretexts.org The energetic cost of a gauche interaction between two methyl groups is approximately 3.8 kJ/mol. openstax.orglibretexts.org The value for an ethyl-methyl gauche interaction would be of a similar magnitude.

For this compound, two chair conformers exist in equilibrium through ring flipping. In one conformer, the ethyl group is axial and the methyl group is equatorial. In the other, the ethyl group is equatorial and the methyl group is axial. youtube.comvedantu.com

To determine the more stable conformer, we must compare the total steric strain in each.

Conformer A: Axial Ethyl, Equatorial Methyl

1,3-Diaxial Interactions: The axial ethyl group has two 1,3-diaxial interactions with axial hydrogens. The freely rotating C-C bond in the ethyl group allows it to orient its methyl group away from the ring, making its steric strain only slightly larger than that of an axial methyl group. libretexts.org The approximate strain is ~8.0 kJ/mol.

Gauche Butane Interaction: There is one gauche interaction between the axial ethyl and equatorial methyl groups, contributing approximately 3.8 kJ/mol of strain.

Total Strain (approximate): 8.0 kJ/mol + 3.8 kJ/mol = 11.8 kJ/mol

Conformer B: Equatorial Ethyl, Axial Methyl

1,3-Diaxial Interactions: The axial methyl group has two 1,3-diaxial interactions with axial hydrogens, contributing a total of 7.6 kJ/mol of strain. openstax.orglibretexts.org

Gauche Butane Interaction: There is one gauche interaction between the equatorial ethyl and axial methyl groups, contributing approximately 3.8 kJ/mol of strain.

Total Strain (approximate): 7.6 kJ/mol + 3.8 kJ/mol = 11.4 kJ/mol

Based on this analysis, the conformer with the ethyl group in the equatorial position and the methyl group in the axial position (Conformer B) is slightly more stable. youtube.combrainly.comvaia.com The general principle is that the larger substituent preferentially occupies the equatorial position to minimize the more significant 1,3-diaxial interactions. libretexts.orgdoubtnut.com

| Conformer | Axial Substituent | Equatorial Substituent | 1,3-Diaxial Strain (kJ/mol) | Gauche Interaction Strain (kJ/mol) | Total Approximate Strain (kJ/mol) | Relative Stability |

|---|---|---|---|---|---|---|

| A | Ethyl | Methyl | ~8.0 | ~3.8 | ~11.8 | Less Stable |

| B | Methyl | Ethyl | 7.6 | ~3.8 | ~11.4 | More Stable |

Compound Names Mentioned in this Article:

cis-1-bromo-4-ethylcyclohexane

cis-1-tert-butyl-4-chlorocyclohexane

cis-1-tert-butyl-4-ethylcyclohexane

this compound

cis-1,2-dimethylcyclohexane (B165935)

cis-1,3-dimethylcyclohexane (B1347349)

Cyclohexane

Glucose

Mannose

Methylcyclohexane

t-butylcyclohexane

trans-1-ethyl-2-methylcyclohexane (B13805455)

Influence of Substituent Bulk on Conformational Equilibrium of Cyclohexane Derivatives

The conformational equilibrium of cyclohexane derivatives is profoundly influenced by the steric bulk of their substituents. In its most stable chair conformation, a cyclohexane ring has two distinct types of substituent positions: axial and equatorial. wikipedia.orgmasterorganicchemistry.com Axial bonds are perpendicular to the general plane of the ring, while equatorial bonds point outwards from the ring's "equator". wikipedia.org Due to the spatial arrangement of the chair form, substituents in the equatorial position have more space and are generally more stable than those in the axial position. fiveable.melibretexts.org

When a substituent is in the axial position, it experiences steric repulsion with the two other axial hydrogens (or other substituents) located on the same side of the ring, three carbons away. fiveable.melibretexts.orglibretexts.org This unfavorable steric interaction is known as a 1,3-diaxial interaction. fiveable.melibretexts.org The larger the substituent, the greater the steric strain from these interactions, which destabilizes the conformation. fiveable.mepressbooks.pub Consequently, substituted cyclohexanes will preferentially adopt the chair conformation where the largest substituent occupies the equatorial position to minimize this strain. libretexts.orglibretexts.org

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value". The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the conformer with the substituent in the equatorial position. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater energetic penalty for the axial orientation and thus a stronger preference for the equatorial position. pressbooks.pubmasterorganicchemistry.com These values are useful because they are additive and help in predicting the most stable conformation for di- and polysubstituted cyclohexanes. libretexts.orgmasterorganicchemistry.com

For this compound, the cis configuration means that one substituent must be in an axial position while the other is in an equatorial position in either of its two chair conformations. youtube.comlibretexts.orgopenstax.org Through a ring flip, the axial substituent becomes equatorial and vice-versa. masterorganicchemistry.com To determine the more stable conformer, the A-values of the methyl and ethyl groups are compared. The ethyl group has a slightly larger A-value than the methyl group, indicating it is sterically bulkier. masterorganicchemistry.com Therefore, the conformational equilibrium will favor the chair form where the larger ethyl group is in the more stable equatorial position, and the smaller methyl group is in the axial position. libretexts.orgyoutube.com The small difference in A-values between ethyl and methyl is because the ethyl group can rotate its methyl extension away from the cyclohexane ring, minimizing additional steric hindrance. libretexts.orgmasterorganicchemistry.com

Table 1: A-Values for Common Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 - 1.74 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -OH (Hydroxyl) | 0.87 |

| -Br (Bromo) | 0.38 - 0.48 |

Data sourced from multiple references. masterorganicchemistry.comwikipedia.org

Exploration of Non-Chair Conformations (e.g., Twist-Boat, Boat) and their Energetic Profiles in Highly Substituted Analogues

While the chair conformation is the most stable form for cyclohexane and most of its simple derivatives, other non-chair conformations exist, such as the boat and the twist-boat. wikipedia.orgutexas.edu These conformations are typically higher in energy and thus less populated at room temperature. utexas.edu The boat conformation is destabilized by torsional strain from eclipsed C-C bonds and by a significant steric interaction between the two "flagpole" hydrogens pointing towards each other. wikipedia.org The twist-boat conformation is a more stable intermediate between two boat forms, which alleviates some of this strain by slightly staggering the bonds. utexas.edu For unsubstituted cyclohexane, the energy hierarchy is chair < twist-boat < boat. wikipedia.org The energy barrier to convert from a chair to a twist-boat is significant, passing through a high-energy half-chair intermediate. wikipedia.orgjkps.or.kr

In highly substituted cyclohexane analogues, the energetic landscape can be dramatically altered. Severe 1,3-diaxial interactions or other steric repulsions in the chair conformation can raise its energy to a level comparable to, or even higher than, the twist-boat conformation. wikipedia.org In such cases, the twist-boat form can become the global energy minimum and the more stable conformation. acs.org

A classic example is cis-1,4-di-tert-butylcyclohexane. In a chair conformation, one of the extremely bulky tert-butyl groups would be forced into an axial position, creating immense steric strain. To avoid this, the molecule adopts a twist-boat conformation where both large substituents can occupy more favorable, pseudo-equatorial positions. wikipedia.org Research using computational methods like molecular mechanics and density-functional theory has confirmed that for certain polyalkylcyclohexanes, particularly those with multiple bulky isopropyl or tert-butyl groups, the twist-boat form is indeed lower in energy than the chair form. jkps.or.kracs.org For instance, calculations have shown that in molecules like cis,trans,trans-1,2,3,4-tetraisopropylcyclohexane, the ring adopts a twist-boat conformation as its minimum energy state. acs.org

Table 2: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | ~5.5 | Less Stable |

| Boat | ~6.9 | Less Stable |

| Half-Chair | ~10 | Least Stable (Transition State) |

Note: These are approximate values for unsubstituted cyclohexane. The relative energies can change significantly with substitution. utexas.edu

Advanced Spectroscopic Characterization for Conformational and Stereochemical Insights

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Probing Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) is a crucial technique for investigating the kinetics of processes that exchange nuclei between different magnetic environments, such as the ring-flip in cis-1-ethyl-2-methylcyclohexane. At room temperature, this ring flip is so rapid—occurring approximately 80,000 times per second—that standard NMR spectroscopy observes only a time-averaged spectrum. scribd.com

By lowering the temperature, the rate of the chair-chair interconversion can be slowed sufficiently to fall within the NMR timescale. Below a certain temperature, known as the coalescence temperature, the single time-averaged signals for the exchanging nuclei will broaden and then resolve into separate signals corresponding to each of the two distinct chair conformers.

In the case of this compound, two chair conformers are in equilibrium: one with an axial ethyl group and an equatorial methyl group, and the other with an equatorial ethyl group and an axial methyl group. weebly.com The relative stability of these two conformers is determined by the steric strain associated with the axial group, quantified by their respective A-values (conformational energies). The conformer with the larger ethyl group in the equatorial position is slightly more stable. weebly.com

Table 1: Conformational Energy Analysis of this compound Conformers

| Conformer | Axial Group | Equatorial Group | Approximate Strain Energy (kcal/mol) | Relative Stability |

|---|---|---|---|---|

| A | Ethyl | Methyl | 1.75 | Less Stable |

The free energy difference (ΔG°) between these two states is minimal, calculated to be approximately 0.05 kcal/mol, favoring the conformer with the equatorial ethyl group. Low-temperature NMR experiments would allow for the direct observation of the signals for both conformers, and the integration of these signals could be used to experimentally determine the equilibrium constant and, consequently, the ΔG° between them. Furthermore, by analyzing the line shapes of the spectra at various temperatures around coalescence, the energy barrier (activation energy) for the ring-flip process can be precisely calculated.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for assigning the stereochemistry of cyclic compounds like 1-ethyl-2-methylcyclohexane (B1583165). The chemical shifts and coupling constants are highly sensitive to the spatial orientation of the nuclei, allowing for detailed conformational analysis.

In the "frozen" or slow-exchange spectrum obtained at low temperatures, distinct signals for the axial and equatorial protons and carbons would be observed.

¹H NMR: Axial protons on a cyclohexane (B81311) ring are typically shielded by the C-C bonds and resonate at a higher field (lower ppm value) compared to their equatorial counterparts. The proton on the carbon bearing the ethyl group (C1) and the proton on the carbon with the methyl group (C2) would show different chemical shifts and multiplicities depending on whether they are in an axial or equatorial position in each conformer.

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons. This relationship is fundamental to conformational analysis. For instance, a large coupling constant (typically 8-13 Hz) is observed for an axial-axial (anti-periplanar) relationship, while smaller couplings (typically 1-5 Hz) are seen for axial-equatorial and equatorial-equatorial (gauche) interactions. Analyzing these couplings in the low-temperature spectrum would provide definitive proof of the substituent orientations.

¹³C NMR: The chemical shifts of the carbon atoms in the ring are also affected by their conformation. According to established correlations for alkyl-substituted cyclohexanes, an axial substituent causes a shielding (upfield shift) of the carbon it is attached to (α-carbon) and the carbons at the γ-position (C3 and C5 relative to a C1 substituent) compared to when the substituent is equatorial. acs.org By comparing the observed ¹³C chemical shifts at low temperature to predicted values, the identity of each conformer can be confirmed.

Table 2: Expected NMR Correlation Principles for Cyclohexane Conformers

| Parameter | Axial Orientation | Equatorial Orientation |

|---|---|---|

| ¹H Chemical Shift | Shielded (Higher Field, Lower ppm) | Deshielded (Lower Field, Higher ppm) |

| ³JHH Coupling | J(ax,ax) ≈ 8-13 Hz | J(ax,eq) ≈ 1-5 Hz; J(eq,eq) ≈ 1-5 Hz |

| ¹³C Chemical Shift | Shielded γ-gauche effect | Less shielding |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are sensitive to the molecule's geometry, and thus can be used to distinguish between conformers. While a room temperature spectrum shows bands from the equilibrium mixture of conformers, differences may be discerned through low-temperature studies or by comparing the spectrum to computational models of each individual conformer. acs.org

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations. For example, the asymmetric and symmetric stretching of the CH₃ and CH₂ groups appear in the 2970-2850 cm⁻¹ region. While many bands from the two chair conformers will overlap, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist. These differences could arise from slight changes in the vibrational frequencies of C-C stretching or CH₂ rocking modes that are influenced by the axial or equatorial position of the substituent groups. A detailed analysis, often aided by computational chemistry, could potentially assign specific weak bands to the less abundant conformer.

Table 3: Tentative Infrared Absorption Bands for this compound Based on NIST gas-phase IR spectrum data and established correlations.

| Frequency Range (cm⁻¹) | Assignment | Description |

|---|---|---|

| 2950 - 2970 | CH₃ asymmetric stretching | Vibration of methyl groups |

| 2850 - 2930 | CH₂ symmetric/asymmetric stretching | Vibration of methylene (B1212753) groups in the ring and ethyl chain |

| 1440 - 1470 | CH₂ scissoring / CH₃ asymmetric bending | Bending vibrations of alkyl groups |

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Chiral Derivatives or Synthetic Intermediates

This compound is a chiral molecule because it lacks a plane of symmetry and is non-superimposable on its mirror image. Therefore, it exists as a pair of enantiomers. If the racemic mixture were resolved, the individual enantiomers would be optically active, meaning they would rotate the plane of polarized light.

Chiroptical methods like Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light for vibrational transitions. acs.org

While no specific ORD or VCD data for this compound are available in the surveyed literature, these techniques would be invaluable if applied. For instance, if a chiral derivative of this compound were synthesized for a specific application, VCD, in conjunction with quantum chemical calculations, could be used to determine its absolute configuration (R or S). acs.org

X-ray Crystallography for Solid-State Conformational and Absolute Configuration Determination (e.g., in chiral ligand studies)

X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details, in the solid state. pressbooks.pub For a molecule to be analyzed by this method, it must be a crystalline solid.

This compound is a liquid at room temperature, making X-ray crystallography not directly applicable. However, if a solid derivative of the compound were prepared—for example, by incorporating it into a metal-organic framework or by co-crystallization with another molecule—then X-ray diffraction could be used. scribd.com Such an analysis would provide definitive proof of the preferred conformation adopted by the molecule in the crystal lattice. If a single enantiomer of a chiral derivative were crystallized, the technique could also be used to determine its absolute configuration without ambiguity.

Synthetic Methodologies and Stereoselective Synthesis of Cyclohexane Derivatives

General Strategies for the Synthesis of Substituted Cyclohexane (B81311) Structures

The construction of substituted cyclohexanes can be achieved through a variety of synthetic approaches. These methods often involve the formation of the six-membered ring with the desired substituents already in place or the subsequent functionalization of a pre-existing cyclohexane core.

Key strategies include:

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for forming six-membered rings with good stereocontrol.

Ring-Closing Metathesis: This method allows for the formation of cyclohexene (B86901) derivatives from acyclic dienes, which can then be further functionalized.

Intramolecular Cyclizations: Cascade reactions, such as inter- and intramolecular double Michael additions, can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These reactions often proceed through a series of enolate intermediates that cyclize in a controlled manner. beilstein-journals.orgnih.gov For instance, the reaction between curcumins and arylidenemalonates can yield complex cyclohexanone (B45756) structures. beilstein-journals.orgnih.gov

Alkylation of Pre-formed Rings: Introducing substituents onto an existing cyclohexane ring can be achieved through various alkylation techniques. The stereochemical outcome of these reactions is often dictated by the conformational preferences of the cyclohexane ring, with larger substituents favoring the more stable equatorial position to minimize steric interactions. vedantu.com

The choice of strategy depends on the target molecule's specific substitution pattern and desired stereochemistry. For polysubstituted cyclohexanes, cascade or domino reactions that form multiple bonds in a single operation are particularly efficient. beilstein-journals.orgnih.gov

Stereoselective Approaches to cis-1-ETHYL-2-METHYLCYCLOHEXANE and Analogous Systems

Achieving the specific cis stereochemistry in 1,2-disubstituted cyclohexanes like this compound requires careful control over the reaction conditions and choice of reagents. The relative orientation of the ethyl and methyl groups is critical and can be established through either diastereoselective or enantioselective methods.

Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that may already be chiral or from a reaction that creates two or more stereocenters in a controlled way. For 1,2-disubstituted cyclohexanes, several strategies can be employed:

Catalytic Hydrogenation: The hydrogenation of a 1-ethyl-2-methylcyclohexene using a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst often leads to the cis product due to the delivery of hydrogen from one face of the double bond.

Conjugate Addition Reactions: The addition of an organocuprate reagent (e.g., lithium diethylcuprate) to a 2-methylcyclohexenone would place the ethyl group in a position that can be further reduced to the desired stereochemistry.

Cascade Reactions: As mentioned earlier, cascade reactions involving Michael additions can be highly diastereoselective. beilstein-journals.orgnih.gov The intramolecular cyclization step often proceeds through a transition state that favors the formation of one diastereomer over the other. beilstein-journals.orgnih.gov For example, a double Michael addition strategy has been used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org

The stability of the chair conformations of the resulting products plays a significant role in determining the final stereochemical outcome. For this compound, the most stable chair conformation will have the larger ethyl group in an equatorial position to minimize 1,3-diaxial interactions. vedantu.comyoutube.com

Since this compound is a chiral molecule, its synthesis can be approached enantioselectively to yield a single enantiomer. Enantioselective methods are crucial in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its absolute stereochemistry. nih.gov

Key enantioselective approaches include:

Asymmetric Catalysis: The use of chiral catalysts can direct a reaction to favor the formation of one enantiomer over the other. capes.gov.bracs.orgrsc.org For instance, chiral organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, can be used in asymmetric Michael additions and aldol (B89426) reactions to construct chiral cyclohexane rings. nih.govnih.govrsc.org Chiral phosphoric acids have also been employed in the asymmetric synthesis of planar-chiral macrocycles containing a cyclohexane moiety. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. The Evans aldol reaction, for example, utilizes chiral oxazolidinone auxiliaries to achieve high levels of diastereoselectivity and enantioselectivity. tcichemicals.com

Asymmetric Hydrogenation: Chiral transition metal complexes, often containing ligands like BINAP, can be used to catalyze the hydrogenation of a prochiral olefin, leading to a single enantiomer of the product.

The development of new enantioselective methods for the synthesis of chiral cyclohexane derivatives remains an active area of research. capes.gov.bracs.orgacs.orgresearchgate.net

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of a chiral intermediate, chiral resolution can be employed to separate the enantiomers.

Common chiral resolution techniques include:

Formation of Diastereomeric Salts: This is a classical method where the racemic mixture is reacted with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. researchgate.netnih.govresearchgate.net These diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization. nih.gov For example, (S)-phenylethylamine has been used as a chiral resolving agent for trans-1,2-cyclohexanedicarboxylic acid. nih.gov Similarly, xylaric acid has been used for the resolution of (±)-cyclohexane-1,2-diamine. researchgate.netresearchgate.net

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.gov For example, the stereoselective acylation of cyclohexane-1,2-diols catalyzed by chiral tetrapeptides can be used for their kinetic resolution. nih.gov

Chiral Chromatography: This technique involves the use of a chiral stationary phase in a chromatography column to separate the enantiomers of a racemic mixture.

The choice of resolution technique depends on the specific properties of the compound to be resolved and the scale of the separation.

Specific Reaction Types Yielding Substituted Cyclohexanes with Controlled Stereochemistry

Alkylation reactions are a direct method for introducing alkyl groups onto a cyclohexane ring. The use of organoaluminum reagents, such as ethylaluminum sesquichloride (Et₃Al₂Cl₃), can mediate the hydro-alkylation of alkenes. researchgate.net

This reaction is thought to proceed through the formation of a carbenium ion from an alkylating agent, such as an alkyl chloroformate, which is then added to the double bond of an alkene. researchgate.net The resulting adduct carbenium ion is then reduced by a hydride transfer from the ethylaluminum sesquichloride. researchgate.net

For example, the alkylation of oleic acid or its esters with alkyl chloroformates in the presence of Et₃Al₂Cl₃ can yield alkylated products. researchgate.net It is important to note that with linear primary alkyl chloroformates, a 1,2-hydride shift can occur, leading to the formation of a more stable secondary carbenium ion and resulting in the addition of a secondary alkyl group. researchgate.net

While this specific methodology provides a route to alkylated alkanes, its application to the direct and stereoselective synthesis of this compound would require a suitable cyclohexene precursor and careful control of the reaction conditions to favor the desired cis stereochemistry. The regioselectivity and stereoselectivity of such an addition would be critical factors to consider.

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder) in the Context of Fused Ring Systems

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for constructing complex polycyclic molecules containing fused or bridged ring systems. In this reaction, the diene and dienophile are part of the same molecule, leading to the formation of a cyclohexene ring within a more intricate framework. wikipedia.org This method is particularly valuable because its reduced entropic cost allows even electronically unactivated starting materials to react, often with high stereoselectivity, to form strained products that would be difficult to access via intermolecular routes. oregonstate.edu

The stereochemical outcome of IMDA reactions is governed by the geometry of the transition state, which is influenced by the length and nature of the tether connecting the diene and dienophile. acs.org This tether's conformational restrictions can lead to product distributions that differ significantly from those of simple intermolecular Diels-Alder reactions. wikipedia.org Depending on how the tether connects the two reactive moieties, either fused or bridged polycyclic systems can be formed. wikipedia.org

Computational studies have shown that for intramolecular Diels-Alder reactions of cycloalkenones, high endo stereoselectivity is often observed, a result of steric repulsion and the conformation of the tether in the transition state. acs.org The use of Lewis acid catalysts, such as aluminum chloride (AlCl₃), can accelerate these reactions, allowing them to proceed under milder conditions, for example, with microwave irradiation. acs.org

The IMDA reaction has been a key step in the total synthesis of numerous natural products, including gibberellic acid, salvinorin A, and various terpenes and alkaloids, demonstrating its reliability in constructing complex carbocyclic skeletons. wikipedia.orgcdnsciencepub.com For instance, 5-vinyl-1,3-cyclohexadienes can undergo IMDA reactions to produce caged tricyclo[3.2.1.0²˒⁷]oct-3-enes, which are structural motifs found in natural products like dehydrotrachylobanoic acid. oregonstate.edu

Organocatalytic and Transition Metal-Catalyzed Asymmetric Annulation Reactions

Asymmetric annulation reactions, which involve the formation of a new ring, are a cornerstone of modern synthetic chemistry for producing chiral cyclic compounds. Both organocatalysis and transition metal catalysis have emerged as powerful platforms for these transformations, enabling the construction of functionalized cyclohexane rings with high stereocontrol. rsc.org

Organocatalytic Asymmetric Annulation: Organocatalysis utilizes small chiral organic molecules to catalyze reactions. A prominent strategy for synthesizing highly functionalized cyclohexanes is the use of organocascade reactions, where multiple bond-forming events occur in a single pot. nih.govrsc.org For example, a highly stereoselective one-pot procedure involving a Michael-Michael-1,2-addition sequence can yield fully substituted cyclohexanes with five contiguous stereocenters. nih.gov This process can be initiated by the enantioselective Michael addition of a β-ketoester to a nitroalkene, catalyzed by a chiral amino-squaramide. Subsequent addition of an α,α-dicyanoolefin and an achiral base triggers a domino Michael-Knoevenagel-type 1,2-addition sequence to complete the cyclohexane ring. rsc.org These reactions proceed with excellent yields (up to 86%) and outstanding stereoselectivities (>30:1 diastereomeric ratio and 96–99% enantiomeric excess). nih.govrsc.org A key advantage is that the enantiomeric products can be accessed simply by using the pseudo-enantiomeric version of the organocatalyst. rsc.org

| Entry | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Cyclohexane 4a | 86 | >30:1 | 99 |

| 2 | Cyclohexane 4b | 84 | >30:1 | 99 |

| 3 | Cyclohexane 4h | 72 | >30:1 | 99 |

| 4 | Cyclohexane 4p | 78 | >30:1 | 97 |

| 5 | Cyclohexane 4q | 80 | >30:1 | 98 |

Transition Metal-Catalyzed Asymmetric Annulation: Transition metal complexes are also highly effective catalysts for annulation reactions. Palladium-catalyzed atroposelective C-H activation and subsequent functionalization (e.g., vinylation, allylation, alkynylation) have become a key method for constructing axially chiral biaryl scaffolds, which can be precursors to or contain cyclohexane moieties in more complex systems. acs.org Similarly, transition metal complexes with biomimetic ligands, such as those modeling the active site of cytochrome P450, have been studied for the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone, which are key industrial precursors. gla.ac.uk First-row transition metals like iron, vanadium, copper, and cobalt complexed with polydentate Schiff base ligands can catalyze this oxidation under mild, environmentally benign conditions using hydrogen peroxide as the oxidant. gla.ac.uknih.gov

Stereoselective Hydrogenation of Aromatic or Unsaturated Precursors

The stereoselective hydrogenation of unsaturated precursors is a direct and efficient method for synthesizing substituted cyclohexanes like this compound. The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome.

Hydrogenation of Aromatic Precursors: The catalytic hydrogenation of substituted benzenes to yield saturated cyclic products is a reaction of major industrial importance. gla.ac.uk Studies on the hydrogenation of alkylbenzenes (e.g., toluene (B28343), ethylbenzene) over rhodium-on-silica (Rh/SiO₂) catalysts have confirmed a stepwise mechanism where alkylcyclohexene intermediates are formed. gla.ac.uk The electronic effects of the substituents on the aromatic ring can influence the reaction rate. gla.ac.uk For competitive hydrogenation in mixtures of arenes, organozirconium catalysts supported on acidic oxides have shown high activity and remarkable selectivity for hydrogenating benzene (B151609) over more substituted aromatics like toluene or ethylbenzene. acs.org This selectivity is crucial in applications where preserving high-octane alkylated aromatics is desired. acs.org

Hydrogenation of Unsaturated Precursors: The hydrogenation of substituted cyclohexenes is a common route to 1,2-disubstituted cyclohexanes. The stereochemical outcome often depends on whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: Standard catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or iridium-based systems (e.g., Crabtree's catalyst) typically involves syn-addition of hydrogen to the less sterically hindered face of the double bond. acs.org For a substrate like 1,2-dimethylcyclohexene (B155917), this leads to the formation of the cis-isomer as the kinetic product. acs.org

Thermodynamic Control: In contrast, methods like Hydrogen Atom Transfer (HAT) hydrogenation can produce the thermodynamically more stable trans-isomer. This method provides a formal anti-addition of hydrogen and is effective for a broad scope of substrates, including those where traditional methods give poor selectivity. acs.org

The ability to selectively synthesize either the cis or trans isomer by choosing the appropriate hydrogenation method represents a powerful tool in stereocontrolled synthesis. For example, while iridium catalysis of 1,2-dimethylcyclohexene yields the cis product, HAT hydrogenation favors the trans product. acs.org

| Method | Catalyst System | Major Product | Stereochemistry |

|---|---|---|---|

| Iridium Catalysis | [Ir(cod)py(PCy₃)]PF₆ | cis-1,2-Dimethylcyclohexane | Kinetic (syn-addition) |

| HAT Hydrogenation | Mn(dpm)₃, PhSiH₃ | trans-1,2-Dimethylcyclohexane | Thermodynamic |

Design, Synthesis, and Application of Chiral Catalysts and Ligands for Asymmetric Synthesis of Cyclohexane Derivatives

The success of asymmetric catalysis hinges on the rational design and synthesis of chiral catalysts and ligands. These molecules transfer their stereochemical information to the substrate, enabling the preferential formation of one enantiomer of the product. nih.gov

Design Principles: A foundational concept in ligand design has been C₂ symmetry. This principle, exemplified by early ligands like DIOP, led to the development of highly effective diphosphine ligands such as DiPAMP, BINAP, and DuPhos. nih.gov These ligands have been successfully applied in numerous asymmetric reactions, most famously in the Rh-catalyzed hydrogenation for the production of L-Dopa. nih.gov The C₂ symmetry principle was also extended to other ligand classes, including those with nitrogen or oxygen coordinating atoms, such as the versatile bisoxazoline (BOX) ligands. nih.gov

More recently, a move away from strict symmetry has led to the development of non-symmetrical, modular ligands. P,N-ligands like the PHOX (phosphinooxazoline) family combine a soft phosphine (B1218219) donor with a hard nitrogen donor. nih.gov This electronic and steric desymmetrization allows for fine-tuning of the ligand's properties, and these ligands have often outperformed their symmetrical counterparts in various metal-catalyzed reactions. nih.gov Chiral cyclopentadienyl (B1206354) (Cpˣ) ligands have also emerged as powerful tools in asymmetric catalysis, finding use in a broad range of metal-catalyzed transformations, including challenging C-H bond functionalizations. researchgate.net

Application in Cyclohexane Synthesis: Chiral ligands are integral to the transition metal-catalyzed reactions described previously. For instance, chiral diamine derivatives and their metal complexes are widely used in the asymmetric synthesis of enantiomerically pure compounds. myuchem.com In NiH-catalyzed asymmetric hydroalkylation, a chiral ligand enables the conversion of racemic cycloalkene mixtures into thermodynamically disfavored but highly valuable cis-1,2-disubstituted cycloalkanes with high regio-, diastereo-, and enantioselectivity. nih.gov

Similarly, chiral recyclable catalysts, such as those based on ionic liquids or polymers, are being developed to improve the sustainability of these processes. rsc.org For example, a chiral ionic liquid catalyst has been shown to be effective for up to six cycles in an asymmetric Diels-Alder reaction with only a marginal decrease in yield and enantioselectivity. rsc.org These advancements in catalyst design continue to expand the capabilities of chemists to synthesize complex chiral molecules like substituted cyclohexanes with precision and efficiency.

Chemical Reactivity and Reaction Mechanisms in Relation to Conformation and Stereochemistry

Influence of Molecular Conformation on Organic Reaction Rates and Stereoselectivity

The reactivity of cyclohexane (B81311) derivatives is profoundly influenced by their conformational equilibria. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. libretexts.org Substituents on a cyclohexane ring can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, substituents generally prefer the more stable equatorial position. libretexts.orgspcmc.ac.in

In the case of cis-1-ethyl-2-methylcyclohexane, the cis configuration dictates that one substituent must be in an axial position while the other is equatorial in any given chair conformation. libretexts.orgyoutube.com The molecule exists as a pair of rapidly interconverting chair conformers. In one conformer, the ethyl group is axial and the methyl group is equatorial. In the other, the methyl group is axial and the ethyl group is equatorial. pearson.com Since the ethyl group is bulkier than the methyl group, the conformer with the ethyl group in the more spacious equatorial position and the methyl group in the axial position is more stable and will be present in a higher concentration at equilibrium. youtube.compearson.com

This conformational preference is critical because the orientation of the reactive groups (e.g., a leaving group) as either axial or equatorial directly impacts the transition state energy of a reaction, thereby affecting the reaction rate. libretexts.org Reactions that require a specific geometric arrangement of atoms will proceed faster if the molecule's most stable conformer already possesses that arrangement. masterorganicchemistry.com A reaction's stereoselectivity, the preference for the formation of one stereoisomer over another, is also dictated by the conformational and steric environment of the reacting center. chemistrysteps.com

Elimination Reactions (e.g., E2) and Their Stereochemical Requirements (Anti-Periplanar Geometry)

Elimination reactions, particularly the bimolecular (E2) mechanism, have stringent stereochemical requirements. The E2 reaction proceeds through a single, concerted step where a base removes a proton, and a leaving group departs simultaneously to form a double bond. libretexts.org This mechanism requires a specific spatial relationship between the proton being removed and the leaving group: they must be anti-periplanar. libretexts.org This means they must lie in the same plane and be oriented at a 180° dihedral angle to one another.

In cyclohexane systems, this anti-periplanar requirement can only be met when both the leaving group and the adjacent hydrogen atom are in axial positions (trans-diaxial). libretexts.orgresearchgate.netlibretexts.org An E2 elimination cannot occur if either the leaving group or the beta-hydrogen is in an equatorial position. researchgate.netlibretexts.org This geometric constraint often overrides other factors, such as the stability of the resulting alkene. researchgate.net

For a derivative of this compound to undergo an E2 reaction, for example, cis-1-chloro-2-methylcyclohexane, the molecule must adopt a conformation where the chlorine atom is axial. masterorganicchemistry.com In the more stable conformer of cis-1-chloro-2-methylcyclohexane, the larger methyl group is equatorial, and the smaller chlorine atom is axial, which is a favorable arrangement for an E2 reaction. masterorganicchemistry.commasterorganicchemistry.com

| Feature | Description |

| Reaction | E2 (Bimolecular Elimination) |

| Mechanism | Concerted (single step) |

| Stereochemical Requirement | Anti-periplanar geometry (180° dihedral angle between H and Leaving Group) |

| Requirement in Cyclohexanes | The leaving group and the β-hydrogen must both be in axial positions (trans-diaxial). researchgate.netlibretexts.org |

Regioselectivity refers to the preference of a reaction to form one constitutional isomer over another. In elimination reactions, Zaitsev's rule states that the major product will be the more substituted (and thus more stable) alkene. However, in conformationally rigid systems like substituted cyclohexanes, the stereochemical requirement for a trans-diaxial arrangement in E2 reactions can override Zaitsev's rule. masterorganicchemistry.comresearchgate.net

Let's consider the E2 elimination of a hypothetical cis-1-chloro-2-ethyl-1-methylcyclohexane derivative to illustrate this point. The leaving group (Cl) would need to be axial for the reaction to proceed. In the case of the analogous cis-1-chloro-2-methylcyclohexane, the more stable chair conformation places the chlorine in an axial position and the methyl group in an equatorial position. masterorganicchemistry.com In this conformation, there are two different adjacent axial hydrogens that can be removed. Removal of the hydrogen from the carbon bearing the methyl group would lead to the more substituted Zaitsev product (1-methylcyclohexene), while removal of a hydrogen from the other adjacent carbon would yield the less substituted Hofmann product (3-methylcyclohexene). masterorganicchemistry.commasterorganicchemistry.com Since both pathways are possible from a stereochemical standpoint, Zaitsev's rule would predict the more substituted alkene as the major product. masterorganicchemistry.com

Conversely, for the trans isomer, the more stable conformer has both the chlorine and the methyl group in equatorial positions. To undergo an E2 reaction, the ring must flip to a much less stable conformation where both groups are axial. masterorganicchemistry.com In this strained conformation, there may only be one available anti-periplanar hydrogen, leading to a single, often non-Zaitsev, product. masterorganicchemistry.com This also explains why the cis-isomer reacts much faster than the trans-isomer. masterorganicchemistry.commasterorganicchemistry.com

| Substrate (Hypothetical) | Leaving Group Position (in reactive conformer) | Available Axial β-Hydrogens | Predicted Major Product | Governing Principle |

| cis-1-Chloro-2-ethylcyclohexane | Axial | At C2 and C6 | 1-Ethylcyclohexene | Zaitsev's Rule masterorganicchemistry.com |

| trans-1-Chloro-2-ethylcyclohexane | Axial (in high-energy conformer) | Only at C6 | 3-Ethylcyclohexene | Anti-periplanar Requirement masterorganicchemistry.com |

Substitution Reactions (e.g., SN1/SN2) and Stereochemical Outcomes in Analogous Systems

Nucleophilic substitution reactions on cyclohexane derivatives also show a strong dependence on conformation. The two primary mechanisms are the SN1 (unimolecular) and SN2 (bimolecular) pathways.

The SN2 reaction is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This results in an inversion of stereochemistry at the reaction center. In a cyclohexane ring, an SN2 reaction can occur at a carbon with either an axial or an equatorial leaving group. However, the rate of reaction can be affected by steric hindrance. An axial leaving group is somewhat shielded by the other axial hydrogens, but the backside attack by the nucleophile is generally feasible. For an equatorial leaving group, the ring itself can obstruct the required trajectory for backside attack, potentially slowing the reaction.

The SN1 reaction is a two-step process that proceeds through a planar carbocation intermediate. Because the intermediate is flat, the nucleophile can attack from either face, leading to a mixture of products with both retention and inversion of configuration. libretexts.org For cyclohexane derivatives, the rate of an SN1 reaction is influenced by the stability of the carbocation formed. The reaction is generally faster if the leaving group is in an axial position, as this can relieve steric strain in the transition to the planar carbocation. libretexts.org

For a derivative of this compound, the stereochemical outcome of a substitution reaction would depend on the mechanism. An SN2 reaction would lead to inversion of configuration, producing a trans product. An SN1 reaction would result in a mixture of cis and trans products.

Ring-Opening and Rearrangement Reactions of Strained Cyclohexane Derivatives

While cyclohexane itself is relatively strain-free in its chair conformation, certain substitution patterns or the presence of fused rings can introduce significant strain. This strain can be a driving force for ring-opening or rearrangement reactions.

A classic example of a rearrangement in a cyclohexane system is the pinacol (B44631) rearrangement of a 1,2-diol. Under acidic conditions, a protonated hydroxyl group leaves as water, and a neighboring group migrates to the resulting carbocation. This migration often occurs with a preference for the group that is anti-periplanar to the leaving group. In some cases, this can lead to a ring contraction, for instance, forming a five-membered ring from a six-membered one. For a 1,2-diol derived from this compound, the stereochemistry of the diol would dictate which group (a ring carbon, the ethyl group, or the methyl group) is properly aligned to migrate, thus determining the structure of the rearranged product.

Role of this compound as a Model Substrate for Mechanistic Organic Chemistry Investigations

Disubstituted cyclohexanes, such as this compound, serve as excellent models for studying the interplay between conformation and reactivity. youtube.com By having two different alkyl groups, this molecule allows for the investigation of how the relative size of substituents influences the conformational equilibrium between the two possible chair forms. youtube.compearson.com

The more stable conformer, with the larger ethyl group equatorial and the smaller methyl group axial, provides a system where the axial and equatorial positions are populated to different extents. youtube.compearson.com This allows chemists to probe the reactivity of functional groups in both environments. For example, by introducing a leaving group at different positions on the ring, one can study how the pre-existing conformational bias affects the rates and products of elimination and substitution reactions. Comparing the reactivity of the cis isomer with its trans counterpart, where both alkyl groups can occupy equatorial positions in the most stable conformer, provides further insight into the energetic cost of forcing reactive groups into specific, and sometimes less stable, orientations to meet the geometric demands of a reaction mechanism. spcmc.ac.inmasterorganicchemistry.com

While specific research studies focusing solely on this compound as a model substrate are not extensively documented in introductory literature, its structural features make it an ideal candidate for such investigations in advanced organic chemistry, illustrating fundamental principles of stereoelectronics and conformational analysis.

Environmental Transformation Mechanisms and Pathways in Academic Research

Studies on Atmospheric Oxidation Mechanisms and Products (e.g., Ozonolysis and Autoxidation Pathways of Related Methylcyclohexenes)

The atmospheric degradation of cis-1-ethyl-2-methylcyclohexane is anticipated to be primarily initiated by gas-phase reactions with photochemically produced hydroxyl (OH) radicals. This process is the dominant loss process for alkanes and cycloalkanes in the atmosphere. The reaction proceeds via the abstraction of a hydrogen atom from the cyclohexane (B81311) ring or the ethyl and methyl substituents, leading to the formation of a cyclohexylalkyl radical.

The subsequent reactions of this radical with molecular oxygen (O₂) form a peroxy radical (RO₂). In the atmosphere, this peroxy radical can undergo several reactions, including reacting with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂), or with the hydroperoxy radical (HO₂) to form a hydroperoxide. The alkoxy radical is a key intermediate that can undergo further reactions such as isomerization or decomposition, leading to the formation of a variety of oxygenated products, including ketones, aldehydes, and alcohols. For instance, the oxidation of cyclohexane is known to produce cyclohexanone (B45756) and cyclohexanol (B46403) through a radical chain mechanism. researchgate.net

While this compound itself does not have a double bond to react with ozone, the study of the ozonolysis of its unsaturated analog, 1-ethyl-2-methylcyclohexene, provides insight into a potential transformation pathway for related volatile organic compounds. Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone (O₃), which would lead to the formation of carbonyl compounds. vaia.comvedantu.com The reaction of 1-methylcyclohexene with ozone, for example, results in the cleavage of the double bond to form 6-oxoheptanal (B8601428) under reductive workup conditions. vedantu.com

Table 1: Predicted Atmospheric Oxidation Pathways of Related Cycloalkanes

| Reactant/Process | Initial Reactant | Key Intermediates | Major Products |

| OH Radical Oxidation | This compound | Cyclohexylalkyl radical, Peroxy radical (RO₂), Alkoxy radical (RO) | Substituted cyclohexanones, Substituted cyclohexanols, Ring-opened dicarbonyls |

| Ozonolysis (of analogous alkene) | 1-Ethyl-2-methylcyclohexene | Molozonide, Criegee intermediate | 3-Methyl-nonane-2,8-dione (predicted) |

Note: The products of ozonolysis are predicted based on the established mechanism of breaking the double bond and adding oxygen atoms.

Autoxidation, a free-radical chain reaction with oxygen, is another relevant process, particularly in the liquid phase or under specific atmospheric conditions. The autoxidation of cyclohexane has been studied and shown to produce cyclohexyl hydroperoxide as a primary product, which can then decompose to form cyclohexanone and cyclohexanol. researchgate.net This process highlights the potential for the formation of hydroperoxides from this compound, which are important precursors to more stable oxygenated products.

Advanced Analytical Methodologies and Standards in Chemical Research

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Complex Hydrocarbon Mixtures where cis-1-ETHYL-2-METHYLCYCLOHEXANE is a Component or Standard*

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the characterization of hydrocarbon mixtures. In this context, this compound can be effectively identified and quantified, even in the presence of its stereoisomer, trans-1-ethyl-2-methylcyclohexane (B13805455), and other structurally similar compounds.

The chromatographic separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For non-polar hydrocarbons like this compound, a non-polar or low-polarity capillary column is typically employed. The elution order of isomers is dependent on their boiling points and interactions with the stationary phase. Due to subtle differences in their molecular shape and surface area, the cis and trans isomers of 1-ethyl-2-methylcyclohexane (B1583165) can be resolved under appropriate chromatographic conditions.

Following separation by the gas chromatograph, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound. For this compound (C9H18), the molecular ion peak would be observed at an m/z corresponding to its molecular weight (126.24 g/mol ). nist.govchemicalbook.com The fragmentation pattern, which results from the breakdown of the molecular ion, provides further structural information, allowing for unambiguous identification when compared to a reference spectrum from a spectral library, such as that provided by the National Institute of Standards and Technology (NIST). nist.govnist.gov

The use of this compound as a standard is crucial for the quantitative analysis of hydrocarbon mixtures. By injecting a known amount of the pure standard, a calibration curve can be generated, which correlates the peak area in the chromatogram to the concentration of the analyte. This allows for the accurate determination of the concentration of this compound in unknown samples, such as petroleum fractions or synthetic reaction products. The purity of the standard itself is often verified by GC, with specifications typically requiring a minimum purity of 98.0% or higher. avantorsciences.com

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C9H18 | chemicalbook.comnist.gov |

| Molecular Weight | 126.24 g/mol | nist.govchemicalbook.com |

| CAS Registry Number | 4923-77-7 | nist.govchemicalbook.comnist.gov |

| Boiling Point | 155.98°C | chemicalbook.comlookchem.com |

This table provides key physical and chemical properties of this compound relevant to its analysis by GC-MS.

Chromatographic Separation Techniques (e.g., Chiral HPLC, Preparative GC) for Isolation and Analysis of Stereoisomers in Research Contexts

The separation of stereoisomers, particularly enantiomers and diastereomers, presents a significant challenge in chemical synthesis and analysis. While GC-MS can distinguish between diastereomers like cis- and trans-1-ethyl-2-methylcyclohexane, the separation of enantiomers requires specialized chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for resolving enantiomeric mixtures. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. chromatographyonline.comsigmaaldrich.com The choice of CSP is critical and often involves polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based phases. chromatographyonline.commdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. sigmaaldrich.com The differential stability of these complexes for each enantiomer results in their separation. nih.gov For a non-polar compound like 1-ethyl-2-methylcyclohexane, normal-phase HPLC with a chiral column would be a suitable approach. The mobile phase, typically a mixture of non-polar solvents like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best resolution.

Preparative Gas Chromatography (Preparative GC) is another valuable technique for the isolation of pure stereoisomers. Unlike analytical GC, which focuses on identification and quantification, preparative GC is designed to collect larger quantities of separated compounds. The principles of separation are the same as in analytical GC, but the system is scaled up to handle larger sample volumes. A larger diameter column is used, and a collection system is employed at the detector outlet to trap the desired fractions as they elute. This method would be suitable for isolating pure this compound from a mixture containing its trans isomer, enabling further characterization or its use as a high-purity standard.

The choice between chiral HPLC and preparative GC for isolating stereoisomers depends on the specific requirements of the research. Chiral HPLC is often preferred for its versatility and the wide range of available chiral stationary phases, making it applicable to a broad spectrum of compounds. sigmaaldrich.com Preparative GC is particularly effective for volatile compounds and can provide high-purity isolates.

Table 2: Comparison of Chromatographic Techniques for Stereoisomer Separation

| Technique | Principle | Application for 1-ethyl-2-methylcyclohexane | Advantages |

| GC-MS | Differential partitioning on a non-chiral stationary phase followed by mass analysis. | Separation and identification of cis and trans diastereomers. | High resolution, sensitive detection, structural information from mass spectra. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of the enantiomers of this compound. | Broad applicability, wide variety of available chiral stationary phases. chromatographyonline.comsigmaaldrich.com |

| Preparative GC | Scaled-up version of analytical GC for fraction collection. | Isolation of pure this compound from its trans isomer. | High purity of isolated compounds, suitable for volatile substances. |

This table summarizes the application and advantages of different chromatographic techniques for the analysis and isolation of stereoisomers of 1-ethyl-2-methylcyclohexane.

Future Research Directions and Emerging Areas in the Study of Substituted Cyclohexanes

Development of Novel and Highly Stereoselective Synthetic Routes to Complex Polycyclic Cyclohexane (B81311) Architectures

The creation of specific stereoisomers of substituted cyclohexanes is a foundational challenge in organic synthesis. For a molecule like cis-1-ethyl-2-methylcyclohexane, where the substituents are on the same face of the ring, achieving high stereoselectivity is crucial. libretexts.orgmvpsvktcollege.ac.in Future research is focused on developing more sophisticated and efficient synthetic methodologies.

One of the most powerful and reliable methods for forming six-membered rings is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and an alkene (dienophile). wikipedia.orgpraxilabs.comlibretexts.org This reaction is renowned for its ability to create two new carbon-carbon bonds and set up to four stereocenters with high control. wikipedia.org Future work will likely involve the design of novel dienes and dienophiles with tailored electronic and steric properties to construct complex polycyclic systems in a single, elegant step. The development of new chiral catalysts for asymmetric Diels-Alder reactions will be instrumental in accessing enantiomerically pure cyclohexane derivatives.

Another significant area of development is the asymmetric hydrogenation of aromatic precursors . wikipedia.org For instance, the reduction of a disubstituted benzene (B151609) ring using a chiral catalyst can, in principle, generate a stereochemically defined cyclohexane core. wikipedia.orgnih.gov Research is advancing the design of new catalyst systems, often based on metals like rhodium or ruthenium with chiral phosphine (B1218219) ligands, that can achieve high enantioselectivity for a broader range of substrates, including various substituted aromatics. wikipedia.orgnih.gov

Furthermore, organocatalytic domino or cascade reactions are emerging as a powerful strategy for building complex cyclohexane frameworks from simple starting materials in a single pot. nih.gov These reactions can create multiple C-C bonds and stereocenters sequentially, offering a highly efficient route to densely functionalized cyclohexanes with excellent stereocontrol. nih.govnih.gov

Obtaining Deeper Insights into Conformational Landscapes through Advanced Spectroscopic and Computational Hybrid Methods

The biological activity and chemical reactivity of cyclohexane derivatives are intrinsically linked to their three-dimensional shape, or conformation. The cyclohexane ring is not flat but exists predominantly in a low-energy chair conformation to minimize angle and torsional strain. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com For this compound, two chair conformations are possible through a "ring-flip." In the cis configuration, one substituent must occupy an axial position while the other is equatorial. libretexts.org

The two possible chair conformations of this compound are in equilibrium:

Conformer A: Ethyl group axial, methyl group equatorial.

Conformer B: Ethyl group equatorial, methyl group axial.

The stability of these conformers is dictated by steric strain, particularly 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. sapub.orglibretexts.org Because the ethyl group is larger than the methyl group, it experiences greater steric strain in the axial position. Therefore, Conformer B, with the larger ethyl group in the more stable equatorial position, is the predominant and more stable conformer.

Future research will increasingly rely on a synergy between advanced spectroscopic techniques and high-level computational methods to map these conformational landscapes with unprecedented detail.

Advanced Spectroscopic Methods: Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures allows for the "freezing out" of individual conformers, enabling the direct observation and characterization of both the major and minor forms in solution. sikhcom.netauremn.org.br The precise measurement of coupling constants and chemical shifts provides invaluable data on the geometry and relative populations of each conformer.